molecular formula C14H16N2O3 B556379 Methyl N-acetyl-L-tryptophanate CAS No. 2824-57-9

Methyl N-acetyl-L-tryptophanate

Cat. No. B556379
CAS RN: 2824-57-9
M. Wt: 260,29 g/mole
InChI Key: XZECNVJPYDPBAM-ZDUSSCGKSA-N
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Description

Methyl N-acetyl-L-tryptophanate, also known as Ac-Trp-OMe or N-Acetyl-L-tryptophan Methyl Ester, is a chemical compound with the molecular formula C14H16N2O3 . It is a white to light yellow powder or crystal . It is used in peptide chemistry and pharmaceutical development .


Molecular Structure Analysis

The molecular weight of Methyl N-acetyl-L-tryptophanate is 260.29 . Its IUPAC name is methyl (2S)-2-(acetylamino)-3-(1H-indol-3-yl)propanoate .


Physical And Chemical Properties Analysis

Methyl N-acetyl-L-tryptophanate is a solid at 20 degrees Celsius . It has a melting point of 154.0 to 158.0 °C and a specific rotation of +12.0 to +16.0 degrees (C=1, methanol) .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Radiobiology .

Summary of the Application

Methyl N-acetyl-L-tryptophanate, also known as N-acetyl-L-tryptophan (NAT), has been studied for its potential to protect intestinal epithelial cells (IEC-6) against radiation-induced apoptosis . This is particularly relevant as the gastrointestinal system is known for its high radiosensitivity .

Methods of Application or Experimental Procedures

In the study, cellular metabolic and lysosomal activity of NAT and NAT treated irradiated IEC-6 cells were assessed by MTT and NRU staining, respectively. ROS and mitochondrial superoxide levels along with mitochondrial disruption were detected using specific fluorescent probes. Endogenous antioxidants (CAT, SOD, GST, GPx) activities were determined using calorimetric assay. Apoptosis and DNA damage were assessed using flow cytometry and Comet assay, respectively .

Results or Outcomes

The results demonstrated that NAT pre-treatment to irradiated IEC-6 cells significantly contributed to ensuring 84.36% to 87.68% survival at 0.1 μg/mL concentration against LD 50 radiation dose (LD 50; 20 Gy). NAT was found to provide radioprotection by neutralizing radiation-induced oxidative stress, enhancing antioxidant enzymes (CAT, SOD, GST, and GPx), and protecting DNA from radiation-induced damage. Further, significant restoration of mitochondrial membrane integrity along with apoptosis inhibition was observed with irradiated IEC-6 cells upon NAT pretreatment .

Alzheimer’s Disease Treatment

Specific Scientific Field

This application falls under the field of Neurobiology .

Summary of the Application

N-acetyl-L-tryptophan (NAT) has been studied for its potential to ameliorate cognitive decline and neuroinflammation induced by Aβ 1-42 oligomers, which are associated with Alzheimer’s disease (AD) . This is particularly relevant as AD is a prevalent type of dementia affecting a large number of individuals .

Methods of Application or Experimental Procedures

In the study, Aβ 1-42 oligomers were administered in rats via intracerebroventricular (i.c.v.) injection to induce AD-like conditions . The effect of NAT on cognitive decline and neuroinflammation was then evaluated .

Results or Outcomes

The results demonstrated that NAT treatment lowered the cognitive decline in the Morris water maze characterized by shorter escape latency and increased path efficiency and platform entries . Interestingly, the hippocampus and frontal cortex showed downregulation of tumor necrosis factor, interleukin-6, and substance P levels . NAT treatment also reduced acetylcholinesterase activity and total and phosphorylated nuclear factor kappa B and Tau levels . Lastly, upregulation of cAMP response element-binding protein 1 (CREB1) signaling was observed . These results suggest the neuroprotective role of NAT in AD-like conditions .

Safety And Hazards

Methyl N-acetyl-L-tryptophanate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It should be stored under inert gas and is sensitive to air .

properties

IUPAC Name

methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3,(H,16,17)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZECNVJPYDPBAM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950962
Record name N-[3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-acetyl-L-tryptophanate

CAS RN

2824-57-9
Record name N-Acetyltryptophan methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002824579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-L-TRYPTOPHAN METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUP4Y18ZQ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
Y Hayashi, WB Lawson - Journal of Biological Chemistry, 1969 - ASBMB
… A likely conformation of methyl N-acetyl-L-tryptophanate … ate (II; 2.62 mM) and methyl N-acetyl-L-tryptophanate … 3 to 4 times less reactive than methyl N-acetyl-L-tryptophanate (XIV) f and …
Number of citations: 39 www.jbc.org
K Yoshinaga, N Itoh, T Kito - Polymer journal, 1991 - nature.com
… Indeed, efficient and rapid inclusions of MnClTPP and a hydrophobic compound, such as methyl N-acetyl-L-tryptophanate, into BSA in a few minutes after mixing were observed by …
Number of citations: 7 www.nature.com
T Sagawa, T Yomo, S Tsugawa, Y Takeda, H Ihara… - Chemistry …, 1999 - journal.csj.jp
… I (wild type) from Bacillus stearothermophilus, which was found to have catalase activity, catalyzed dioxygen-inserted indole-ring opening reaction of methyl N-acetyl L-tryptophanate as …
Number of citations: 3 www.journal.csj.jp
FJ Kezdy, J Feder, ML Bender - Journal of the American Chemical …, 1967 - ACS Publications
… of the enzyme species obtained, as measured either by N-rraŦs-cinnamoylimidazoletitration20 or by the kinetic constants of the hydrolysis of methyl Nacetyl-L-tryptophanate. …
Number of citations: 32 pubs.acs.org
ML Bender, MJ Gibian… - Proceedings of the …, 1966 - National Acad Sciences
… The pH dependence of the inhibition of the methyl N-acetyl-L-tryptophanate hydrolysis by benzamide and indole have also been determined, as shown in Table 4. As with the …
Number of citations: 71 www.pnas.org
L POLGÁR - European Journal of Biochemistry, 1979 - Wiley Online Library
… The reaction mixtures contained 0.1 pM chymotrypsin and 0.11 0.22 mM methyl N-acetyl-L-tryptophanate (0) or 70- 140 pM chymotrypsin and 0.48 mM N-acetyl-L-tryptophanamide (0) …
Number of citations: 39 febs.onlinelibrary.wiley.com
L Polgar, ML Bender - Journal of the American Chemical Society, 1966 - ACS Publications
… have found no significant activity toward aromatic amino acid alkyl ester substrates (ethyl N-acetyl-L-tyrosinate and methyl N-acetyl-L-tryptophanate, respectively) (their suggestion). …
Number of citations: 315 pubs.acs.org
MW Makinen - Spectrochimica Acta Part A: Molecular and …, 1998 - Elsevier
… Furthermore, the perpendicular conformer in methanol is essentially identical to that of methyl N-acetyl-l-tryptophanate crystallized from methanol and structurally characterized in high …
Number of citations: 14 www.sciencedirect.com
MJ Gibian, PA Rubenstein, WH Ficklin - Biochimica et Biophysica Acta …, 1969 - Elsevier
1.|The preparation of derivatives of α-chymotrypsin with p-nitrophenacyl bromide, phenacyl bromide and p-methoxyphenacyl bromide is described. 2. 2.|For the p-nitrophenacyl …
Number of citations: 6 www.sciencedirect.com
T Sagawa, T Yomo, EK Mitamura, S Tsugawa… - Journal of Inorganic …, 1997 - elibrary.ru
… stearothermophilus possessing a protoporphyrin IX iron(III) (25 μmol dm - 3 ) in its subunit for the dioxygen-inserted indole-ring opening reaction of methyl N-acetyl L-tryptophanate (1; …
Number of citations: 3 elibrary.ru

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